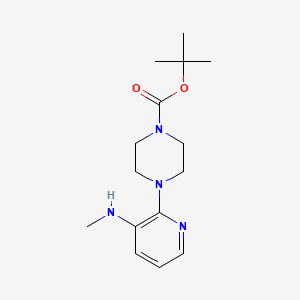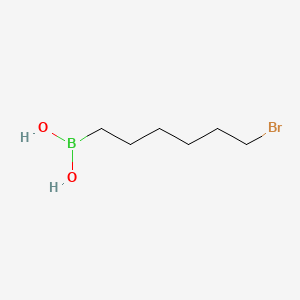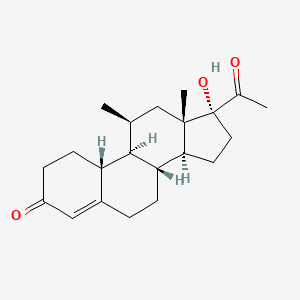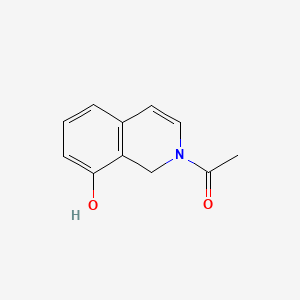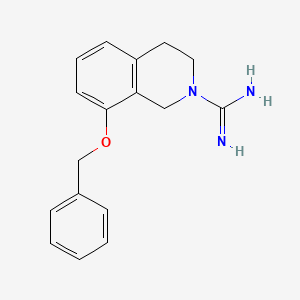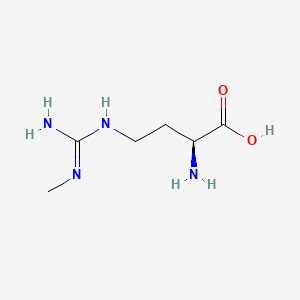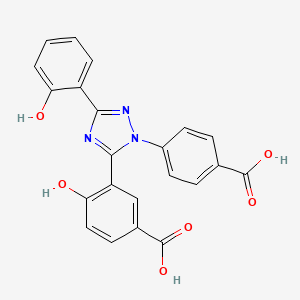
5-Metoxicarbonil Deferasirox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxycarbonyl Deferasirox is an impurity of Deferasirox . Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long term blood transfusions . The molecular formula of 5-Methoxycarbonyl Deferasirox is C23H17N3O6 and its molecular weight is 431.40 .
Synthesis Analysis
The synthesis of Deferasirox involves the use of Chan-Lam coupling between 3,5-dibromo-1H[1,2,4]triazole and (4-(methoxycarbonyl)-phenyl)boronic acid to give methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate. This is further elaborated to Deferasirox by Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in microemulsion .
Molecular Structure Analysis
Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . The molecular structure of Deferasirox has been elucidated by a combination of various analytical and spectral techniques .
Chemical Reactions Analysis
Deferasirox has shown antioxidant activity in all three model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has also been found to act synergistically with cisplatin .
Physical And Chemical Properties Analysis
The absolute bioavailability (AUC) of deferasirox tablets for oral suspension is 70% compared to an intravenous dose . Deferasirox is an orally active, lipophilic iron chelating drug used on thousands of patients worldwide for the treatment of transfusional iron overload .
Aplicaciones Científicas De Investigación
Terapéutica anticancerígena dirigida a orgánulos
5-Metoxicarbonil Deferasirox y sus derivados se han estudiado por su potencial como terapéutica anticancerígena dirigida a orgánulos . Estos compuestos han mostrado una actividad mejorada contra las células de cáncer de pulmón A549 . Se encontró que un derivado en particular tenía una actividad antiproliferativa mejorada . La obtención de imágenes de células fluorescentes reveló que este compuesto se localiza preferentemente dentro del lisosoma .
Terapia de quelación del hierro
Deferasirox, el compuesto principal de this compound, se usa en la terapia de quelación del hierro . Esta terapia es una piedra angular en el manejo de la sobrecarga de hierro en pacientes afectados por talasemia y otras condiciones de carga de hierro . Deferasirox tiene un impacto significativo en la morbilidad y la mortalidad .
Adaptación del tratamiento
Se han evaluado diferentes formulaciones de Deferasirox para la adaptación del tratamiento . Esto implica analizar la farmacocinética, farmacodinámica y características de seguridad del tratamiento con Deferasirox en pacientes . El estudio encontró que la biodisponibilidad de las tabletas recubiertas con película de Deferasirox (FCT) en comparación con las tabletas dispersables (DT) fue mayor de lo esperado
Mecanismo De Acción
Target of Action
5-Methoxycarbonyl Deferasirox, also known as Deferasirox, primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excessive iron can lead to toxicity and organ damage .
Mode of Action
5-Methoxycarbonyl Deferasirox is an iron chelator, meaning it binds to iron and forms a stable complex . Specifically, two molecules of 5-Methoxycarbonyl Deferasirox can bind to one atom of iron . This binding is selective for iron (Fe3+), forming a stable complex that is eliminated via the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methoxycarbonyl Deferasirox is iron homeostasis . By binding to excess iron, 5-Methoxycarbonyl Deferasirox prevents the accumulation of iron and mitigates the harmful effects of iron overload . Additionally, it has been found to suppress transforming growth factor-ß1 (TGF-ß1) signaling, which plays a role in various cellular processes .
Pharmacokinetics
5-Methoxycarbonyl Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . The main pathway of 5-Methoxycarbonyl Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of 5-Methoxycarbonyl Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of 5-Methoxycarbonyl Deferasirox action is the reduction of iron overload, thereby preventing iron-induced toxicity . In vitro studies have shown that 5-Methoxycarbonyl Deferasirox can inhibit cell proliferation and induce apoptosis in a dose-dependent manner . In vivo studies have also shown that orally administered 5-Methoxycarbonyl Deferasirox can suppress tumor growth .
Action Environment
The action of 5-Methoxycarbonyl Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of 5-Methoxycarbonyl Deferasirox can be affected by the formulation of the drug . Furthermore, the efficacy of 5-Methoxycarbonyl Deferasirox can be influenced by the patient’s iron levels, as well as other factors such as the patient’s renal function .
Safety and Hazards
Direcciones Futuras
Deferasirox has potential as a therapeutic agent for pancreatic cancer . It affects a number of different pathways and molecules; for instance, deferasirox upregulates NDRG1 expression, inhibits the cell cycle, downregulates mTOR and c-myc expression, and induces apoptosis . In addition, deferasirox appears to potentiate the anti-cancer effects of cisplatin . Although the efficacy of deferasirox remains to be tested in future studies, the results presented here indicate that deferasirox is a promising novel anti-cancer therapeutic agent .
Análisis Bioquímico
Biochemical Properties
5-Methoxycarbonyl Deferasirox, like its parent compound Deferasirox, is likely to interact with iron (Fe3+) in the body, forming a stable complex . This interaction is crucial in biochemical reactions, especially in the context of iron overload conditions.
Molecular Mechanism
Deferasirox works by binding trivalent (ferric) iron, forming a stable complex which is eliminated via the kidneys . It’s possible that 5-Methoxycarbonyl Deferasirox shares a similar mechanism of action.
Dosage Effects in Animal Models
While specific studies on 5-Methoxycarbonyl Deferasirox in animal models are lacking, research on Deferasirox has shown that its effects can vary with different dosages . It’s plausible that 5-Methoxycarbonyl Deferasirox may exhibit similar dosage-dependent effects.
Metabolic Pathways
The main pathway of Deferasirox metabolism is via glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Oxidative metabolism by cytochrome 450 enzymes to M1 (5-OH deferasirox; presumably by CYP1A) and M4 (5’-OH deferasirox; by CYP2D6) is minor . It’s possible that 5-Methoxycarbonyl Deferasirox is metabolized in a similar manner.
Propiedades
IUPAC Name |
3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUPKLBTSCCXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

